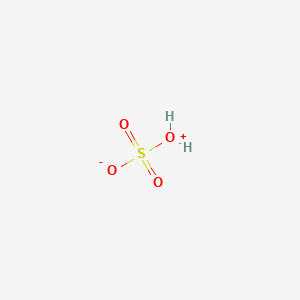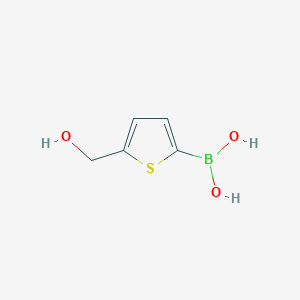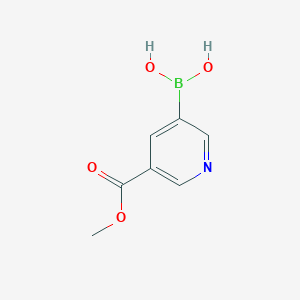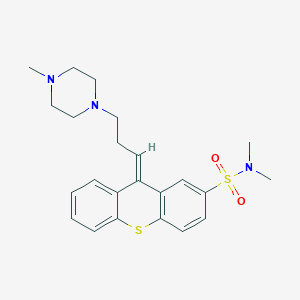![molecular formula C11H19ClN2O B151784 [1,4'-Bipiperidina]-1'-cloruro de carbonilo CAS No. 103816-19-9](/img/structure/B151784.png)
[1,4'-Bipiperidina]-1'-cloruro de carbonilo
Descripción general
Descripción
[1,4’-Bipiperidine]-1’-carbonyl chloride: is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of two piperidine rings connected by a carbonyl chloride group
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [1,4’-Bipiperidine]-1’-carbonyl chloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: This compound can be used to synthesize biologically active molecules that serve as probes for studying biological processes.
Medicine:
Drug Development: [1,4’-Bipiperidine]-1’-carbonyl chloride is used in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Material Science: This compound is used in the synthesis of polymers and other materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Reaction with Thionyl Chloride: One common method for synthesizing [1,4’-Bipiperidine]-1’-carbonyl chloride involves the reaction of [1,4’-Bipiperidine] with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a reagent and a solvent. The reaction proceeds as follows: [ \text{[1,4’-Bipiperidine]} + \text{SOCl}_2 \rightarrow \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{SO}_2 + \text{HCl} ]
-
Reaction with Phosgene: Another method involves the reaction of [1,4’-Bipiperidine] with phosgene. This reaction is typically carried out in an inert atmosphere to prevent the decomposition of phosgene. The reaction proceeds as follows: [ \text{[1,4’-Bipiperidine]} + \text{COCl}_2 \rightarrow \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of [1,4’-Bipiperidine]-1’-carbonyl chloride often involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions: [1,4’-Bipiperidine]-1’-carbonyl chloride can undergo nucleophilic substitution reactions where the carbonyl chloride group is replaced by various nucleophiles. For example: [ \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{Nu}^- \rightarrow \text{[1,4’-Bipiperidine]-1’-Nu} + \text{Cl}^- ] Common nucleophiles include amines, alcohols, and thiols.
-
Reduction Reactions: The carbonyl chloride group in [1,4’-Bipiperidine]-1’-carbonyl chloride can be reduced to form the corresponding alcohol or amine. For example: [ \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} + \text{LiAlH}_4 \rightarrow \text{[1,4’-Bipiperidine]-1’-alcohol} + \text{LiCl} + \text{AlCl}_3 ]
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the chlorination of [1,4’-Bipiperidine].
Phosgene (COCl2): Used for the chlorination of [1,4’-Bipiperidine].
Lithium Aluminium Hydride (LiAlH4): Used for the reduction of the carbonyl chloride group.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of [1,4’-Bipiperidine] can be formed.
Reduction Products: The corresponding alcohol or amine derivatives of [1,4’-Bipiperidine].
Mecanismo De Acción
The mechanism of action of [1,4’-Bipiperidine]-1’-carbonyl chloride depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The carbonyl chloride group can react with various biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparación Con Compuestos Similares
[1,4’-Bipiperidine]: The parent compound without the carbonyl chloride group.
[1,4’-Bipiperidine]-1’-carboxylic acid: A derivative where the carbonyl chloride group is replaced by a carboxylic acid group.
Uniqueness:
Reactivity: The presence of the carbonyl chloride group in [1,4’-Bipiperidine]-1’-carbonyl chloride makes it highly reactive towards nucleophiles, which is not the case for [1,4’-Bipiperidine] or [1,4’-Bipiperidine]-1’-carboxylic acid.
Applications: The unique reactivity of [1,4’-Bipiperidine]-1’-carbonyl chloride allows it to be used in a wider range of chemical reactions and applications compared to its similar compounds.
Propiedades
IUPAC Name |
4-piperidin-1-ylpiperidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNSNQRKIINKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431070 | |
| Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103816-19-9 | |
| Record name | [1,4′-Bipiperidine]-1′-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103816-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,4'-Bipiperidine]-1'-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidinopiperidine-1-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-Chlorocarbonyl-4-piperidinopiperidine in pharmaceutical chemistry?
A1: 1-Chlorocarbonyl-4-piperidinopiperidine serves as a crucial building block in the synthesis of Irinotecan hydrochloride trihydrate [, ]. This compound acts as an alkylating agent, reacting with 7-Ethyl-10-hydroxycamptothecin (IRT-3) to form the final drug molecule.
Q2: Are there any improved processes for synthesizing Irinotecan hydrochloride trihydrate using 1-Chlorocarbonyl-4-piperidinopiperidine?
A2: Yes, recent research highlights an improved method for Irinotecan hydrochloride trihydrate synthesis []. This method involves reacting 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride with IRT-3 in a controlled environment. The resulting crude Irinotecan undergoes purification via solvent treatment, leading to a final product with high yield and purity.
Q3: How is the quality of 1-Chlorocarbonyl-4-piperidinopiperidine assessed during its production?
A3: Analytical methods play a crucial role in monitoring the quality and purity of 1-Chlorocarbonyl-4-piperidinopiperidine during its synthesis []. Researchers have developed and validated a specific chromatographic separation method to quantify the compound and detect any impurities. This ensures the production of a high-quality intermediate for subsequent use in Irinotecan synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
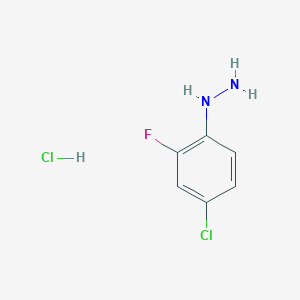

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
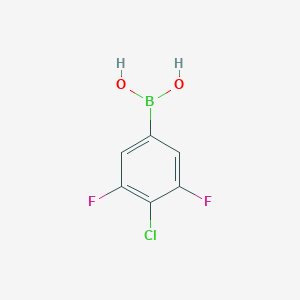

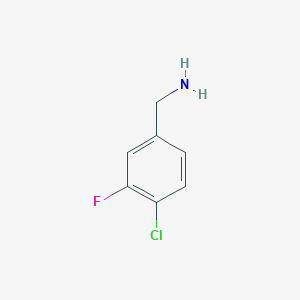


![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)
